molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Cat. No. B056823
CAS No.: 61049-69-2
M. Wt: 216.23 g/mol
InChI Key: LQDVCPYRCOKNMV-UHFFFAOYSA-N
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Patent
US07183278B1

Procedure details

3-Hydroxy-2-methyl-4-pyrone (25 g, 0.198 mol) was dissolved in 70 ml of DMF. To the solution was added 8.7 g (0.218 mol) of sodium hydride (60% in mineral oil). The mixture was stirred under ice cooling for 30 min. Benzyl bromide (37.3 g, 0.218 mol) was added dropwise to the reaction solution under ice cooling, and a reaction was allowed to proceed at room temperature overnight. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layer was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The reddish brown oil thus obtained (64 g) was applied to column chromatography on silica gel (Wako Gel C-200, n-hexane-ethyl acetate) to give 41.6 g (yield 97%) of 3-benzyloxy-2-methyl-4-pyrone.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
37.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9].[H-].[Na+].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[CH2:12]([O:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
37.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice cooling for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The reddish brown oil thus obtained (64 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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